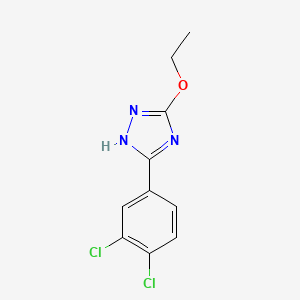![molecular formula C12H11ClN4O3 B12908400 6-Chloro-N-[(4-methoxyphenyl)methyl]-5-nitropyrimidin-4-amine CAS No. 651013-61-5](/img/structure/B12908400.png)
6-Chloro-N-[(4-methoxyphenyl)methyl]-5-nitropyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-N-(4-methoxybenzyl)-5-nitropyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chloro group at the 6th position, a methoxybenzyl group at the N-position, and a nitro group at the 5th position of the pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(4-methoxybenzyl)-5-nitropyrimidin-4-amine typically involves the following steps:
Chlorination: The chloro group is introduced at the 6th position of the pyrimidine ring using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
N-alkylation: The methoxybenzyl group is introduced through N-alkylation reactions using 4-methoxybenzyl chloride and a suitable base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
6-chloro-N-(4-methoxybenzyl)-5-nitropyrimidin-4-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.
Substitution: Amines or thiols with a base like sodium hydroxide.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Reduction: 6-chloro-N-(4-methoxybenzyl)-5-aminopyrimidin-4-amine.
Substitution: 6-substituted-N-(4-methoxybenzyl)-5-nitropyrimidin-4-amine.
Oxidation: 6-chloro-N-(4-hydroxybenzyl)-5-nitropyrimidin-4-amine.
Wissenschaftliche Forschungsanwendungen
6-chloro-N-(4-methoxybenzyl)-5-nitropyrimidin-4-amine has found applications in various fields of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 6-chloro-N-(4-methoxybenzyl)-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The chloro and methoxybenzyl groups may enhance the compound’s binding affinity to target proteins, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-chloro-N-(4-methoxybenzyl)-2-methylpyrimidin-4-amine
- 6-chloro-N-(4-methoxybenzyl)-4-(trifluoromethyl)nicotinamide
- 5-chloro-N-(3-trifluoromethylbenzyl)-pyrazine-2-carboxamide
Uniqueness
6-chloro-N-(4-methoxybenzyl)-5-nitropyrimidin-4-amine is unique due to the presence of both a nitro group and a methoxybenzyl group on the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for research and development.
Eigenschaften
CAS-Nummer |
651013-61-5 |
|---|---|
Molekularformel |
C12H11ClN4O3 |
Molekulargewicht |
294.69 g/mol |
IUPAC-Name |
6-chloro-N-[(4-methoxyphenyl)methyl]-5-nitropyrimidin-4-amine |
InChI |
InChI=1S/C12H11ClN4O3/c1-20-9-4-2-8(3-5-9)6-14-12-10(17(18)19)11(13)15-7-16-12/h2-5,7H,6H2,1H3,(H,14,15,16) |
InChI-Schlüssel |
MCYGYAOODSDXHV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CNC2=C(C(=NC=N2)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


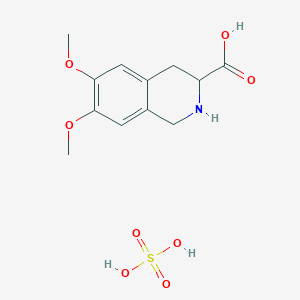




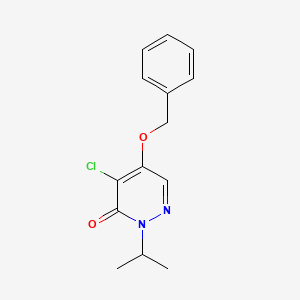

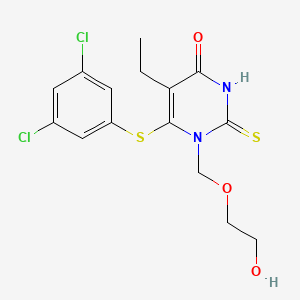
![methyl 2-(9H-pyrido[3,4-b]indole-1-carbonyl)benzoate](/img/structure/B12908387.png)

![N-{[2-(4-Nitrophenyl)ethoxy]carbonyl}cytidine](/img/structure/B12908398.png)
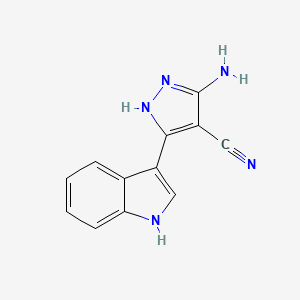
![5-[(4-Bromophenyl)methoxy]-4-chloro-2-ethylpyridazin-3(2H)-one](/img/structure/B12908416.png)
